5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains a trifluoromethyl group (-CF3). Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical and Chemical Properties Analysis
Trifluoromethyl groups can significantly influence the physical and chemical properties of a compound. They are often used to increase the stability, lipophilicity, and bioavailability of pharmaceuticals .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- A study detailed the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, involving epoxidation and subsequent reactions to produce amino and triazole derivatives, highlighting the chemical versatility of such compounds (Tan et al., 2016).
Structural and Theoretical Studies
- A structural and theoretical study of four novel norcantharidine derivatives, including (3aR,4S,7R,7aS)-2-phenyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione, provided insights into the crystal structures and supramolecular interactions of these molecules, which is crucial for understanding their potential applications (Tan et al., 2020).
Novel Compounds Synthesis
- Research on Biginelli synthesis of novel dihydropyrimidinone derivatives containing phthalimide moiety from enaminone demonstrates the potential for creating diverse bioactive molecules based on isoindole-1,3(2H)-dione frameworks (Bhat et al., 2020).
Crystallography and Molecular Structure
- Investigations into the crystal structure and Hirshfeld surface analysis of similar compounds, such as 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, contribute to a deeper understanding of the molecular and crystal structure of isoindole derivatives, which can influence their potential applications in various fields (Cheng et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that compounds with trifluoromethyl groups can activate substrates and stabilize partially developing negative charges in transition states . This suggests that the trifluoromethyl group in this compound might play a crucial role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence a wide range of pharmacological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of drugs
Result of Action
The presence of the trifluoromethyl group suggests that the compound could potentially have a wide range of pharmacological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the condensation of 3-(trifluoromethyl)benzaldehyde with 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione" ], "Reaction": [ "Step 1: Condensation of 3-(trifluoromethyl)benzaldehyde with 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a base such as potassium carbonate or sodium hydride to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the target compound, 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione." ] } | |
Número CAS |
6158-78-7 |
Fórmula molecular |
C17H16F3NO2 |
Peso molecular |
323.31 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H16F3NO2/c1-9-6-13-14(7-10(9)2)16(23)21(15(13)22)12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3 |
Clave InChI |
AJQUBZOGUDYWCL-UHFFFAOYSA-N |
SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C |
SMILES canónico |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.